![molecular formula C20H16N2O B5809584 5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior, and improving overall quality of life. In
科学的研究の応用
Clozapine has been extensively studied in scientific research for its efficacy in treating schizophrenia and other psychiatric disorders. It has been found to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clozapine has also been found to reduce suicidal behavior in patients with schizophrenia. In addition, it has been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders.
作用機序
Clozapine works by blocking dopamine receptors in the brain, particularly the D4 receptor subtype. It also blocks serotonin receptors, particularly the 5-HT2A receptor subtype. This dual mechanism of action is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its efficacy in treating negative symptoms of schizophrenia. It also reduces the release of dopamine in the mesolimbic pathway, which may contribute to its efficacy in reducing positive symptoms of schizophrenia. Clozapine also has anticholinergic effects, which can cause side effects such as dry mouth, constipation, and blurred vision.
実験室実験の利点と制限
Clozapine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It also has a long half-life, which allows for sustained effects in experiments. However, clozapine also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in efficacy and side effects. It also has several potential side effects, such as agranulocytosis, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on clozapine. One area of interest is the development of new antipsychotic drugs that have similar efficacy to clozapine but with fewer side effects. Another area of interest is the use of clozapine in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanism of action of clozapine and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of clozapine involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization, and N-alkylation. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDEHYBJPJBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

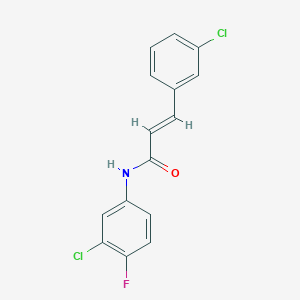
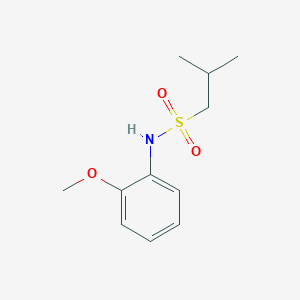

![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-benzimidazole](/img/structure/B5809533.png)
![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)

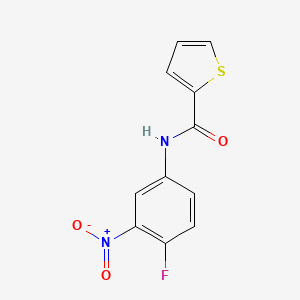
![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)
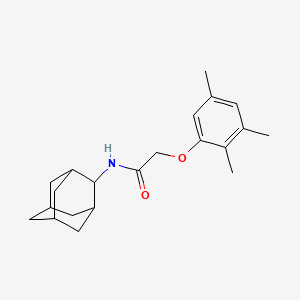
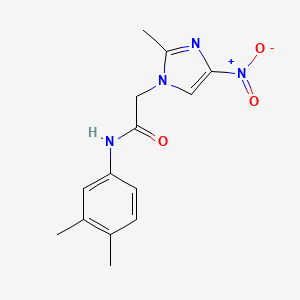
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)